molecular formula C24H21N3O5S2 B1241244 N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide

N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide

Cat. No. B1241244
M. Wt: 495.6 g/mol
InChI Key: GEMODPPJYICMKM-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(benzenesulfonylimino)-4-oxo-3-phenyl-5-thiazolidinyl]-N-(3-methoxyphenyl)acetamide is a sulfonamide.

Scientific Research Applications

Antifibrotic and Anticancer Activity

  • Antifibrotic and Anticancer Properties : Amino(imino)thiazolidinone derivatives, including N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide, have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds were found to exhibit significant antifibrotic activity without possessing anticancer effects, making them promising candidates for further testing in this field (Kaminskyy et al., 2016).

Crystal Structures

  • Crystal Structure Analysis : The crystal structures of similar thiazolidinone compounds have been determined, providing valuable insights into the molecular configuration and potential interactions of these compounds in biological systems (Galushchinskiy et al., 2017).

Antimicrobial and Antioxidant Properties

  • Potential as Antimicrobial Agents : Research has shown that certain thiazolidin-4-one derivatives, which are structurally related to N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide, display antimicrobial properties. These compounds have been tested against various bacterial and fungal species, revealing moderate to significant antimicrobial activities (Baviskar et al., 2013).
  • Antioxidant and Anti-inflammatory Applications : Some thiazolidinone derivatives have demonstrated antioxidant and anti-inflammatory activities. This suggests that N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide might have similar potential in these areas (Koppireddi et al., 2013).

properties

Product Name

N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide

Molecular Formula

C24H21N3O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

2-[(2Z)-2-(benzenesulfonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O5S2/c1-32-19-12-8-9-17(15-19)25-22(28)16-21-23(29)27(18-10-4-2-5-11-18)24(33-21)26-34(30,31)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3,(H,25,28)/b26-24-

InChI Key

GEMODPPJYICMKM-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(/C(=N/S(=O)(=O)C3=CC=CC=C3)/S2)C4=CC=CC=C4

SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.